The biosynthesis of all-trans-heptaprenyl diphosphate involves several key steps:
The molecular structure of all-trans-heptaprenyl diphosphate can be described as follows:
The 3D structure can be visualized using molecular modeling software, where it exhibits a characteristic elongated shape due to the polyisoprenoid nature of the compound .
All-trans-heptaprenyl diphosphate participates in several chemical reactions:
The mechanism by which all-trans-heptaprenyl diphosphate functions involves its incorporation into larger biomolecules:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to characterize its purity and structural integrity.
All-trans-heptaprenyl diphosphate has several scientific applications:
Structural Diversity and Nomenclature
Polyisoprenoids are classified by chain length, saturation geometry (cis vs. trans), and terminal functional groups. Short-chain variants (C₁₀–C₂₀), like farnesyl (C15) and geranylgeranyl diphosphate (C20), mediate protein prenylation and sterol biosynthesis. Medium-chain polyisoprenoids (C₃₀–C₅₀) include all-trans-heptaprenyl diphosphate (C35), solanesyl diphosphate (C45), and decaprenyl diphosphate (C50). The C35 backbone of heptaprenyl diphosphate consists of seven trans-isoprene units, yielding a linear, hydrophobic tail critical for membrane anchoring (Table 1). Longer chains (e.g., C₅₅–C₁₂₀) function as glycan carriers in cell wall biosynthesis [2] [6] [10].
Table 1: Key Polyisoprenoid Compounds and Their Biological Roles
Compound Name | Chain Length | Primary Function | Organisms |
---|---|---|---|
Farnesyl diphosphate | C15 | Sterol biosynthesis, protein prenylation | Eukaryotes, bacteria |
Geranylgeranyl diphosphate | C20 | Protein prenylation, carotenoids | Archaea, plants |
All-trans-heptaprenyl diphosphate | C35 | Quinone side-chain precursor | Gram-positive bacteria, yeast |
Solanesyl diphosphate | C45 | Ubiquinone-9 synthesis | Mammals, trypanosomes |
Undecaprenyl diphosphate | C55 | Peptidoglycan biosynthesis | Bacteria |
Biosynthesis and Enzymatic Specificity
All-trans-heptaprenyl diphosphate is synthesized via the trans-prenyltransferase pathway, where farnesyl diphosphate (FPP, C15) undergoes four sequential additions of IPP. This reaction is catalyzed by heptaprenyl diphosphate synthase (HepPPS; EC 2.5.1.30), which precisely controls chain elongation to C35. Enzymes like Staphylococcus aureus HepPPS are heterodimeric, comprising a catalytic subunit (SaHepPPS-2) with conserved DDXXD motifs for substrate binding and a regulatory subunit (SaHepPPS-1) that modulates activity. The chain-length specificity is dictated by residues in the active site cavity: Small amino acids (e.g., Ala, Ser) permit extended elongation, whereas bulky residues (e.g., Phe) restrict it to shorter products. In Toxoplasma gondii, the mitochondrial enzyme TgCoq1 generates C35 products using FPP and IPP, demonstrating evolutionary conservation among pathogens [4] [6] [7].
Biological Significance
The C35 chain length of all-trans-heptaprenyl diphosphate is biologically optimized for quinone function:
Molecular Architecture
All-trans-heptaprenyl diphosphate (C₃₅H₆₀O₇P₂; MW 654.79 Da) features a linear, unsaturated carbon backbone with seven trans-configured isoprene units and a terminal diphosphate group. Its IUPAC name, [({[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-yl]oxy}(hydroxy)phosphoryl)oxy]phosphonic acid, reflects this stereospecificity. The diphosphate moiety acts as a "leaving group" during enzymatic transfer to quinone precursors (e.g., 1,4-dihydroxy-2-naphthoic acid for menaquinones). Hydrophobicity (predicted logP = 10.26) ensures membrane association, while rotational flexibility (23 rotatable bonds) facilitates enzyme-substrate recognition. Computational models reveal a polar surface area of 113.29 Ų, localized entirely at the diphosphate head, enhancing solubility for cytosolic synthesis before mitochondrial or membrane localization [2] [8] [10].
Table 2: Enzymatic Systems Utilizing All-trans-heptaprenyl Diphosphate
Enzyme/System | Function | Organism | Inhibitors |
---|---|---|---|
TgCoq1 | Heptaprenyl diphosphate synthase | Toxoplasma gondii | BPH-1218 (bisphosphonate; Ki = 200 nM) |
SaHepPPS (heterodimer) | Catalyzes FPP + 4 IPP → C₃₅ diphosphate | Staphylococcus aureus | N-alkyl zoledronate analogs |
MenA | Attaches C₃₅ chain to menaquinone precursor | Bacteria | None reported |
Cellular Functions
Structural Insights from Enzyme Complexes
The heterodimeric nature of bacterial HepPPS (e.g., SaHepPPS-1/SaHepPPS-2) reveals allosteric regulation. Crystal structures show conserved residues at subunit interfaces (e.g., SaHepPPS-1: 9/13 conserved; SaHepPPS-2: catalytic motifs) that stabilize the complex. Substrate inhibition occurs at high IPP/FPP concentrations, suggesting regulatory feedback. Structural homology (QH = 0.80) between SaHepPPS-2 and Micrococcus luteus hexaprenyl synthase highlights evolutionary conservation among long-chain synthases. In contrast, human decaprenyl synthase shares only 22% sequence identity, enabling selective antibiotic design [6] [7].
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